2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of ethanamine, featuring a cyclopentyl group and a pyridinyl group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopentanone with pyridine-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride to form the intermediate 2-cyclopentyl-1-(pyridin-3-yl)ethanol.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine.
Formation of the Dihydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction may produce cyclopentyl alcohols.
Scientific Research Applications
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-2-(pyridin-3-yl)ethan-1-amine: A closely related compound with similar structural features.
2-Cyclopentyl-1-(pyridin-2-yl)ethan-1-one hydrochloride: Another similar compound with a different substitution pattern on the pyridine ring.
(S)-1-(2-Pyridyl)ethylamine: A compound with a similar ethanamine backbone but different substituents.
Uniqueness
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific combination of cyclopentyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Biological Activity
2-Cyclopentyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride, a compound with the molecular formula C12H16Cl2N, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanism of action, and therapeutic applications.
The compound is characterized by its unique structure, which includes a cyclopentyl group and a pyridinyl moiety. This structural configuration is believed to contribute to its biological activity. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H16Cl2N |
Molecular Weight | 225.7 g/mol |
CAS Number | 2639446-30-1 |
Purity | ≥95% |
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities, including:
- Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems associated with mood regulation.
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The compound showed IC50 values ranging from 0.87 to 12.91 μM, indicating significant antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil .
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. Notably, there are indications of its involvement in modulating the activity of certain kinases and receptors linked to cancer progression and neuronal signaling.
Case Studies
- In Vivo Toxicity Studies : A toxicity study conducted on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further therapeutic exploration .
- Pharmacokinetics : The compound demonstrated a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration, with an oral bioavailability of approximately 31.8%, indicating good absorption properties .
Comparative Analysis
When compared to similar compounds, such as 1-(5-methylpyridin-2-yl)ethan-1-one, this compound shows enhanced selectivity and potency against certain cancer cell lines. The structural differences significantly influence their biological properties and therapeutic potentials.
Properties
Molecular Formula |
C12H20Cl2N2 |
---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
2-cyclopentyl-1-pyridin-3-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12(8-10-4-1-2-5-10)11-6-3-7-14-9-11;;/h3,6-7,9-10,12H,1-2,4-5,8,13H2;2*1H |
InChI Key |
DRTPVFPTWFJDTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(C2=CN=CC=C2)N.Cl.Cl |
Origin of Product |
United States |
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